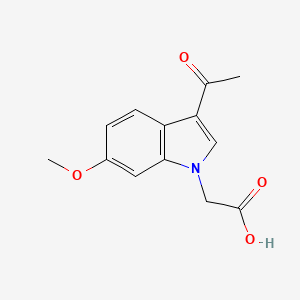
2-(3-acetyl-6-methoxyindol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-acetyl-6-methoxyindol-1-yl)acetic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core substituted with an acetyl group at the 3-position, a methoxy group at the 6-position, and an acetic acid moiety at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-acetyl-6-methoxyindol-1-yl)acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Acetylation: The acetyl group can be introduced at the 3-position through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a reaction with bromoacetic acid in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the acetyl group, converting it to an alcohol.
Substitution: The indole core can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Formation of (3-Acetyl-6-hydroxy-indol-1-yl)-acetic acid.
Reduction: Formation of (3-Hydroxy-6-methoxy-indol-1-yl)-acetic acid.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-acetyl-6-methoxyindol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-acetyl-6-methoxyindol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
6-Methoxyindole: A compound with similar structural features but lacking the acetyl and acetic acid moieties.
3-Acetylindole: A compound with an acetyl group at the 3-position but lacking the methoxy and acetic acid moieties.
Uniqueness: 2-(3-acetyl-6-methoxyindol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H13NO4 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
2-(3-acetyl-6-methoxyindol-1-yl)acetic acid |
InChI |
InChI=1S/C13H13NO4/c1-8(15)11-6-14(7-13(16)17)12-5-9(18-2)3-4-10(11)12/h3-6H,7H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
VPPPQSMDMPPOJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CN(C2=C1C=CC(=C2)OC)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


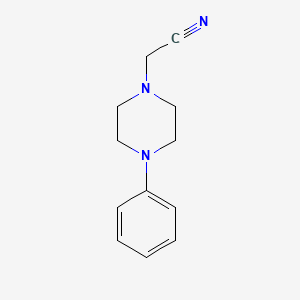
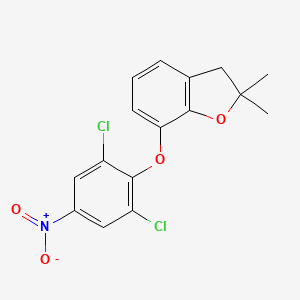
![7-Chloro-5,11-dihydrodibenzo[b,e][1,4]oxazepine](/img/structure/B8663267.png)
![2-Methyl-2-[(2-phenylethyl)amino]propanenitrile](/img/structure/B8663271.png)
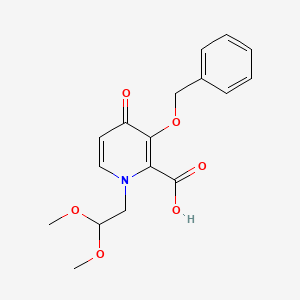
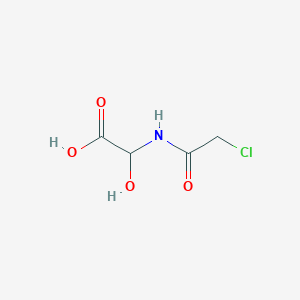
![4-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8663285.png)
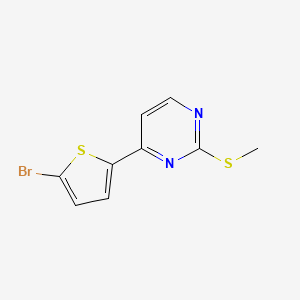
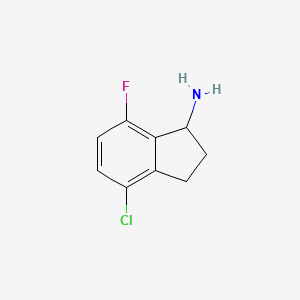
![3-Iodo-1-(phenylsulfonyl)-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8663334.png)
![2-(2-{4-[(Butan-2-yl)oxy]phenoxy}propoxy)pyridine](/img/structure/B8663337.png)

